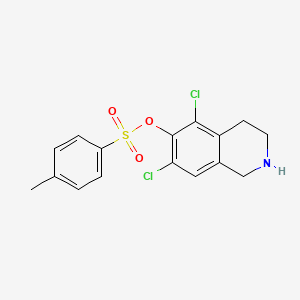

(5,7-dichloro-1,2,3,4-tetrahydroisoquinolin-6-yl) 4-methylbenzenesulfonate

Beschreibung

(5,7-Dichlor-1,2,3,4-tetrahydroisochinolin-6-yl)-4-methylbenzolsulfonat ist eine synthetische organische Verbindung, die zur Klasse der Tetrahydroisochinoline gehört. Diese Verbindung zeichnet sich durch das Vorhandensein von zwei Chloratomen an den Positionen 5 und 7 am Isochinolinring und einer 4-Methylbenzolsulfonatgruppe an der 6. Position aus.

Eigenschaften

Molekularformel |

C16H15Cl2NO3S |

|---|---|

Molekulargewicht |

372.3 g/mol |

IUPAC-Name |

(5,7-dichloro-1,2,3,4-tetrahydroisoquinolin-6-yl) 4-methylbenzenesulfonate |

InChI |

InChI=1S/C16H15Cl2NO3S/c1-10-2-4-12(5-3-10)23(20,21)22-16-14(17)8-11-9-19-7-6-13(11)15(16)18/h2-5,8,19H,6-7,9H2,1H3 |

InChI-Schlüssel |

ZDVUAVIWTUJNFQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C3CNCCC3=C2Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5,7-Dichlor-1,2,3,4-tetrahydroisochinolin-6-yl)-4-methylbenzolsulfonat umfasst in der Regel mehrere Schritte. Ein gängiges Verfahren beginnt mit der Herstellung des 1,2,3,4-Tetrahydroisochinolin-Kerns, gefolgt von der Chlorierung an den Positionen 5 und 7. Der letzte Schritt beinhaltet die Sulfonierung der 6. Position mit 4-Methylbenzolsulfonylchlorid unter basischen Bedingungen .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehört die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und Ausbeuten. Die Verwendung von Katalysatoren und Lösungsmitteln, die leicht recycelt werden können, ist ebenfalls üblich, um Abfälle zu minimieren und die Produktionskosten zu senken .

Analyse Chemischer Reaktionen

Reaktionstypen

(5,7-Dichlor-1,2,3,4-tetrahydroisochinolin-6-yl)-4-methylbenzolsulfonat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Chinolinderivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können zur Bildung von Dihydroisochinolinderivaten führen.

Substitution: Nucleophile Substitutionsreaktionen können an den Chloratomen stattfinden, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Nucleophile wie Amine, Thiole und Alkoxide können unter basischen oder sauren Bedingungen verwendet werden.

Wichtigste gebildete Produkte

Zu den wichtigsten Produkten, die aus diesen Reaktionen entstehen, gehören verschiedene substituierte Tetrahydroisochinolinderivate, die je nach den verwendeten Reagenzien unterschiedliche funktionelle Gruppen aufweisen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (5,7-Dichlor-1,2,3,4-tetrahydroisochinolin-6-yl)-4-methylbenzolsulfonat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es wird angenommen, dass es seine Wirkung durch die Bindung an bestimmte Enzyme oder Rezeptoren ausübt und so deren Aktivität moduliert. Die genauen beteiligten Pfade sind noch Gegenstand der Forschung, aber es ist bekannt, dass sie verschiedene zelluläre Prozesse beeinflussen, darunter die Signaltransduktion und die Genexpression.

Wirkmechanismus

The mechanism of action of (5,7-dichloro-1,2,3,4-tetrahydroisoquinolin-6-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is known to affect various cellular processes, including signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

7,8-Dichlor-1,2,3,4-tetrahydroisochinolin: Diese Verbindung ist strukturell ähnlich, jedoch ohne die 4-Methylbenzolsulfonatgruppe.

4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazine: Diese Verbindungen teilen den Tetrahydroisochinolin-Kern, haben aber unterschiedliche Substituenten.

4,5,6,7-Tetrahydroindol-4-one: Diese Verbindungen haben eine ähnliche Kernstruktur, unterscheiden sich aber in ihren funktionellen Gruppen.

Einzigartigkeit

Die Einzigartigkeit von (5,7-Dichlor-1,2,3,4-tetrahydroisochinolin-6-yl)-4-methylbenzolsulfonat liegt in seinem spezifischen Substitutionsschema, das ihm besondere chemische und biologische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.